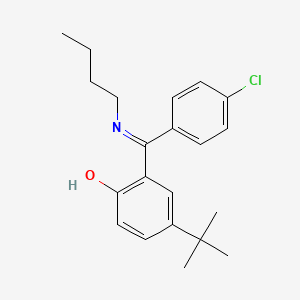![molecular formula C31H24 B14425442 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 83756-10-9](/img/structure/B14425442.png)
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetraphenylbicyclo[221]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of four phenyl groups attached to the bicyclo[221]hepta-2,5-diene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stable bicyclic structure.
作用機序
The mechanism of action of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions, while the bicyclic core provides rigidity and stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
2,5-Norbornadiene: A related bicyclic compound with similar structural features but lacking the phenyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups instead of phenyl groups.
Uniqueness
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four phenyl groups, which enhance its stability and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
83756-10-9 |
|---|---|
分子式 |
C31H24 |
分子量 |
396.5 g/mol |
IUPAC名 |
2,3,5,6-tetraphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C31H24/c1-5-13-22(14-6-1)28-26-21-27(29(28)23-15-7-2-8-16-23)31(25-19-11-4-12-20-25)30(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2 |
InChIキー |
GTWBZMZKXMZPNZ-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=C(C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
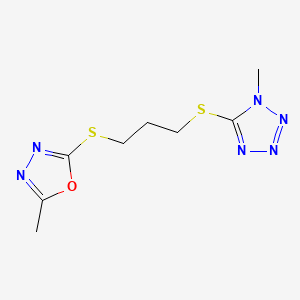
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

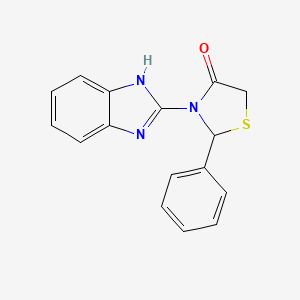
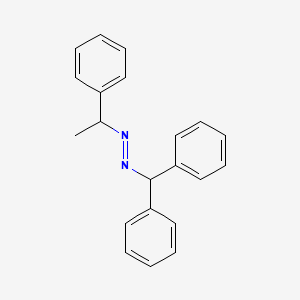
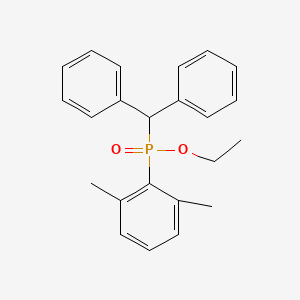
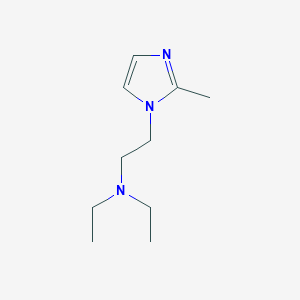
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
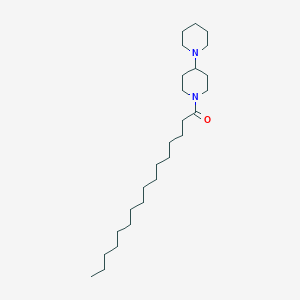
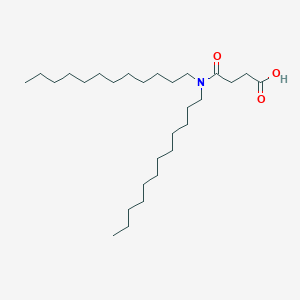
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
